molecular formula C13H16N2O3 B14841616 2-Cyclopropoxy-N1,N1-dimethylisophthalamide

2-Cyclopropoxy-N1,N1-dimethylisophthalamide

Cat. No.: B14841616
M. Wt: 248.28 g/mol
InChI Key: HQQNKVUHPLODAS-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N1,N1-dimethylisophthalamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to an isophthalamide core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N1,N1-dimethylisophthalamide typically involves the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N1,N1-dimethylisophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-N1,N1-dimethylisophthalamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropoxy group plays a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-N1,N1-dimethylbenzamide: Similar structure but lacks the isophthalamide core.

    2-Cyclopropoxy-N1,N1-dimethylterephthalamide: Similar structure but with a different aromatic core.

Uniqueness

2-Cyclopropoxy-N1,N1-dimethylisophthalamide is unique due to its specific combination of the cyclopropoxy group and the isophthalamide core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-cyclopropyloxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C13H16N2O3/c1-15(2)13(17)10-5-3-4-9(12(14)16)11(10)18-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H2,14,16)

InChI Key

HQQNKVUHPLODAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

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